Propanamide, 2-oxo-N-2-propenyl-

Description

Nomenclature and Structural Context of Propanamide, 2-oxo-N-2-propenyl-

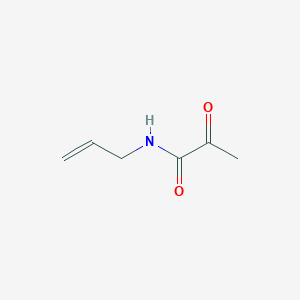

The systematic naming of organic compounds is crucial for unambiguous communication among chemists. Propanamide, 2-oxo-N-2-propenyl- is identified by the CAS Registry Number 86918-23-2. guidechem.comepa.gov Its IUPAC name is 2-oxo-N-prop-2-enylpropanamide. guidechem.com The molecular formula of the compound is C6H9NO2, and it has a molecular weight of approximately 127.14 g/mol . guidechem.com

Structurally, the molecule is built upon a three-carbon propanamide chain. The defining features are the presence of a ketone (C=O) group at the second carbon atom (the α-carbon), and an N-2-propenyl group (more commonly known as an allyl group) attached to the nitrogen atom of the amide. This arrangement means the compound is an α-ketoamide bearing an unsaturated substituent on the amide nitrogen. The presence of these three distinct functional groups—amide, ketone, and alkene—in such close proximity suggests a rich and complex reactivity profile.

Interactive Data Table: Chemical Identifiers for Propanamide, 2-oxo-N-2-propenyl-

| Identifier | Value |

| CAS Number | 86918-23-2 guidechem.comguidechem.com |

| IUPAC Name | 2-oxo-N-prop-2-enylpropanamide guidechem.com |

| Molecular Formula | C6H9NO2 guidechem.com |

| Molecular Weight | 127.14116 guidechem.com |

| Synonyms | Propanamide, 2-oxo-N-2-propenyl- (9CI) guidechem.comguidechem.com |

Significance of Amide, Ketone, and Alkene Functionalities in Chemical Research

The chemical behavior of Propanamide, 2-oxo-N-2-propenyl- is dictated by the interplay of its three functional groups. Each of these groups holds a position of fundamental importance in organic chemistry. masterorganicchemistry.com

Amide Functionality: The amide group (-CONH-) is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into proteins. masterorganicchemistry.com In industrial chemistry, polyamides like nylon are vital polymers. nih.gov Amides are generally less reactive than other carboxylic acid derivatives, but the N-H bond can participate in hydrogen bonding, influencing physical properties like melting and boiling points. weebly.com The functionalization of polyamides is an active area of research for creating advanced biomaterials. nih.gov

Ketone Functionality: The ketone group (C=O) is a type of carbonyl group where the carbonyl carbon is bonded to two other carbon atoms. lumenlearning.comlibretexts.org This group is highly polar, making ketones good solvents for a variety of organic compounds. weebly.com Ketones are prevalent in nature (e.g., in sugars like fructose) and are key intermediates in many organic syntheses. weebly.comlumenlearning.com Their reactivity is centered on the electrophilic carbonyl carbon and the adjacent α-carbons, which can be deprotonated to form enolates. pressbooks.pub

Alkene Functionality: The alkene group (C=C) is an unsaturated hydrocarbon functionality. lumenlearning.comlibretexts.org The carbon-carbon double bond is a site of high electron density, making alkenes nucleophilic and prone to addition reactions. libretexts.org This reactivity is harnessed in a vast number of chemical transformations, including hydrogenation, halogenation, and polymerization. libretexts.org The ability of alkenes to take on different geometric forms (cis/trans) also adds a layer of structural diversity to molecules. lumenlearning.comlibretexts.org

The combination of these three groups in one molecule creates a platform for diverse chemical transformations, allowing for selective reactions at each site or complex reactions involving multiple groups simultaneously.

Historical Context of Related Functionalized Propanamides in Synthetic Chemistry

The synthesis of amides is a well-established field in organic chemistry. Simple propanamides can be prepared through methods like the condensation of propanoic acid with urea (B33335) or the dehydration of ammonium (B1175870) propionate. wikipedia.org Historically, the development of methods for forming amide bonds has been a central theme, most notably in the field of peptide synthesis. The pioneering work of Bruce Merrifield in the early 1960s on solid-phase peptide synthesis (SPPS) revolutionized the ability of chemists to construct complex peptides by anchoring an amino acid to a resin support and sequentially adding others. peptide.com This methodology relies on the efficient and selective formation of amide (peptide) bonds.

The synthesis of more complex, functionalized propanamides and related structures has been driven by the search for new materials and biologically active molecules. For example, research into 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives, which share the α-ketoamide core, has led to the discovery of potent serotonin (B10506) 5-HT4 receptor agonists with potential therapeutic applications. nih.govnih.gov The synthesis of these complex molecules often involves multi-step sequences to build the desired functionality. nih.gov

Furthermore, the concept of functionalization—the strategic addition of functional groups to a molecule—is a key strategy in modern materials science and drug discovery. pressbooks.pubnih.gov The surface functionalization of polymers like poly(amidoamine) (PAMAM) dendrimers with various groups, including acetamide, is used to tailor their properties for specific applications in medicine and environmental science. johnshopkins.edu The development of bio-based polyamides and their nanocomposites through techniques like in situ polymerization represents the current frontier, aiming to create high-performance materials from sustainable sources. researchgate.net These historical and contemporary efforts in synthetic chemistry provide the context for understanding the potential utility and research interest in multifunctional compounds like Propanamide, 2-oxo-N-2-propenyl-.

Structure

3D Structure

Properties

CAS No. |

86918-23-2 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-oxo-N-prop-2-enylpropanamide |

InChI |

InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h3H,1,4H2,2H3,(H,7,9) |

InChI Key |

VZELIKSFMSLCJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to Propanamide, 2 Oxo N 2 Propenyl

Strategic Approaches for the Synthesis of Propanamide Scaffolds

The formation of the propanamide backbone, featuring a ketone at the α-position, is a critical step in the synthesis of the target molecule. This can be achieved through various established methods.

Classical Amide Bond Formation Techniques

The direct amidation of pyruvic acid or its derivatives with allylamine (B125299) represents a straightforward approach to Propanamide, 2-oxo-N-2-propenyl-. Pyruvic acid, being a readily available α-keto acid, can be coupled with allylamine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common coupling agents and the general reaction conditions are summarized in the table below.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Dichloromethane (DCM) | 0 to RT | Moderate to High |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP (4-Dimethylaminopyridine) | Dichloromethane (DCM) | 0 to RT | High |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) | RT | High |

| T3P (Propylphosphonic Anhydride) | Pyridine | Ethyl Acetate | RT to 50 | High |

Alternatively, pyruvic acid can be converted to a more reactive acyl chloride, such as pyruvoyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with allylamine, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the HCl byproduct, affording the desired α-ketoamide.

Ketone Introduction Strategies in α-Position to Amide

An alternative strategy involves forming the propanamide scaffold first, followed by the introduction of the α-keto group. This can be achieved through the oxidation of an appropriate precursor, such as N-allyl-2-hydroxypropanamide. The oxidation of the secondary alcohol to a ketone can be accomplished using a variety of oxidizing agents.

Key oxidizing agents and their typical reaction conditions are outlined below.

| Oxidizing Agent | Solvent | Temperature (°C) |

| PCC (Pyridinium chlorochromate) | Dichloromethane (DCM) | RT |

| PDC (Pyridinium dichromate) | Dichloromethane (DCM) | RT |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane (DCM) | -78 to RT |

| Dess-Martin Periodinane | Dichloromethane (DCM) | RT |

Incorporation of the N-2-propenyl (Allyl) Moiety

The introduction of the allyl group onto the nitrogen atom of the propanamide is a key step that can be performed at different stages of the synthesis.

N-Alkylation and Amination Reactions with Allylic Systems

A common method for the synthesis of Propanamide, 2-oxo-N-2-propenyl- involves the N-alkylation of 2-oxopropanamide with an allyl halide, typically allyl bromide. This reaction is generally carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to achieve good yields and avoid side reactions.

| Base | Solvent | Temperature (°C) |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | 0 to RT |

| Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | RT to Reflux |

Cross-Coupling and Olefin Metathesis Approaches for Propenyl Installation

While less common for this specific transformation, modern cross-coupling reactions could potentially be employed. For instance, a palladium-catalyzed Buchwald-Hartwig amination could couple an activated propenyl derivative with 2-oxopropanamide. However, for a simple allyl group, direct alkylation is generally more efficient. Olefin metathesis is not a direct method for N-allylation in this context.

Convergent and Divergent Synthesis of Propanamide, 2-oxo-N-2-propenyl-

The synthesis of Propanamide, 2-oxo-N-2-propenyl- can be approached through both convergent and divergent strategies, offering flexibility in the synthetic design.

A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in the final steps. In the context of Propanamide, 2-oxo-N-2-propenyl-, a convergent approach would involve the independent synthesis of an activated pyruvic acid derivative (e.g., pyruvoyl chloride) and allylamine. These two fragments are then coupled in a final step to yield the target molecule. This approach is often efficient as it allows for the optimization of the synthesis of each fragment independently. One such convergent synthesis of α-ketoamides has been described for the preparation of Pin1 inhibitors, where an α-hydroxyorthothioester derivative of serine was reacted directly with an amine synthon nih.gov.

A divergent synthesis begins with a common precursor which is then elaborated into a variety of related structures. For Propanamide, 2-oxo-N-2-propenyl-, a divergent approach could start with 2-oxopropanamide. This common intermediate could then be N-allylated to give the desired product. The same precursor could also be reacted with other electrophiles to generate a library of N-substituted 2-oxopropanamides. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. The N-alkylation of amides with various alkyl halides is a well-established method that can be utilized in a divergent synthesis stackexchange.comescholarship.orgmdpi.com.

Multi-Step Synthetic Sequences

Multi-step synthesis involves the execution of several distinct chemical reactions in sequence, with the isolation and purification of intermediate products at each stage. azom.com A conventional and logical pathway to Propanamide, 2-oxo-N-2-propenyl- begins with a readily available precursor, pyruvic acid (2-oxopropanoic acid).

A common strategy for forming the amide bond is to first "activate" the carboxylic acid. This typically involves converting the pyruvic acid into a more reactive derivative, such as an acyl chloride. This activation step is followed by nucleophilic acyl substitution with the appropriate amine, in this case, allylamine (N-2-propenylamine).

A representative multi-step sequence is as follows:

Activation of Carboxylic Acid: Pyruvic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the intermediate, 2-oxopropanoyl chloride. This intermediate is highly reactive but is typically used immediately in the next step without extensive purification.

Amidation: The freshly prepared 2-oxopropanoyl chloride is then treated with allylamine. The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product, Propanamide, 2-oxo-N-2-propenyl-. A mild base is often added to neutralize the hydrochloric acid byproduct.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Pyruvic acid, Oxalyl chloride | Anhydrous solvent (e.g., DCM, THF) | 2-oxopropanoyl chloride (Intermediate) |

| 2 | 2-oxopropanoyl chloride, Allylamine | Mild base (e.g., Triethylamine), 0°C to room temp. | Propanamide, 2-oxo-N-2-propenyl- |

One-Pot and Cascade Reaction Development

To improve efficiency, reduce waste, and shorten reaction times, chemists have developed one-pot and cascade reaction protocols. mdpi.com A one-pot synthesis combines multiple reaction steps in a single reactor without isolating the intermediates. mdpi.com This approach is particularly advantageous for preparing sensitive products. nih.gov

For the synthesis of Propanamide, 2-oxo-N-2-propenyl-, a one-pot method would typically involve the use of coupling agents. These reagents activate the carboxylic acid in situ, allowing it to react directly with the amine in the same reaction vessel.

Example of a One-Pot Procedure:

Pyruvic acid and allylamine are combined in a suitable solvent. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is then added. The coupling agent activates the carboxyl group of pyruvic acid, forming a highly reactive intermediate that is immediately attacked by allylamine to form the amide bond.

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Multi-Step | Isolation of intermediates; sequential reactions. | High purity control; well-established methods. | Time-consuming; potential for lower overall yield. |

| One-Pot | All reagents in a single vessel; no isolation of intermediates. | Increased efficiency; reduced waste; shorter time. mdpi.com | Requires compatible reaction conditions for all steps. |

Advanced Synthetic Techniques Applicable to Propanamide, 2-oxo-N-2-propenyl-

The synthesis of amides is a cornerstone of organic chemistry, and continuous innovation has led to more advanced and sustainable methods. These techniques focus on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis of Amide and Alkenyl Compounds

Catalysis offers a powerful alternative to traditional stoichiometric reagents by enabling reactions under milder conditions with greater efficiency and selectivity. core.ac.ukacs.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste.

Catalytic Amidation: Direct amidation of carboxylic acids and amines is a challenging transformation that typically requires high temperatures to drive off water. However, various catalysts have been developed to facilitate this process under milder conditions. Boron-based and certain transition metal catalysts (e.g., from Group IV elements) have shown promise in promoting direct amide formation. researchgate.net

Another advanced catalytic approach involves the cross-coupling of amines with carboxylic acid derivatives. Palladium and copper-based catalytic systems are widely used for C-N bond formation and could be applied to couple an activated pyruvic acid derivative with allylamine. core.ac.ukorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions involving biarylphosphine ligands have demonstrated good functional group compatibility for forming N-aryl amides and could be adapted for N-alkenyl amides. organic-chemistry.org

Ruthenium-Catalyzed Coupling: More direct and atom-economical routes include the coupling of alcohols with amines. A ruthenium catalyst, for example, can mediate the direct coupling of a primary alcohol with a primary amine to yield a secondary amide, with the only byproduct being hydrogen gas. organic-chemistry.org While this specific application starts from an alcohol rather than a carboxylic acid, it exemplifies the type of advanced, efficient catalytic transformations being developed.

Green Chemistry Principles in Propanamide Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusolubilityofthings.com The synthesis of Propanamide, 2-oxo-N-2-propenyl- can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. acs.orgmsu.edu

Key Green Chemistry Principles Applied to Synthesis:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edusolubilityofthings.com One-pot and catalytic methods are inherently better at waste prevention compared to multi-step syntheses that require stoichiometric activating agents and generate significant byproduct streams.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The traditional acyl chloride method has poor atom economy, as the chlorinating agent is entirely converted into byproducts. In contrast, a direct catalytic amidation that produces only water as a byproduct would have a much higher atom economy.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. acs.orgyale.edu Avoiding hazardous reagents like thionyl chloride and solvents like chlorinated hydrocarbons (e.g., DCM) in favor of safer alternatives is a key green improvement.

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org The catalytic methods described in section 2.4.1 directly align with this principle.

Reduce Derivatives: Unnecessary derivatization (e.g., converting the carboxylic acid to an acyl chloride) should be avoided because such steps require additional reagents and generate waste. acs.org Direct catalytic amidation is a prime example of avoiding unnecessary derivatization.

By applying these principles, the synthesis of Propanamide, 2-oxo-N-2-propenyl- can be shifted from traditional, less efficient methods to more sustainable, modern, and environmentally responsible pathways.

Chemical Reactivity and Mechanistic Investigations of Propanamide, 2 Oxo N 2 Propenyl

Reactions at the Carbonyl (2-oxo) Group

The ketone carbonyl group in Propanamide, 2-oxo-N-2-propenyl- is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the adjacent amide functionality.

Nucleophilic Additions to the Ketone

The α-ketoamide moiety features a ketone that can undergo nucleophilic addition. The electrophilicity of the ketone carbon is influenced by the adjacent amide group. This class of compounds is known to react with various nucleophiles. For instance, nickel-catalyzed chemoselective reduction of α-keto amides using hydrosilanes yields α-hydroxy amides. rsc.org

A general representation of nucleophilic addition to the ketone is as follows:

Table 1: Examples of Nucleophilic Addition to α-Ketoamides

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Hydride (e.g., from NaBH₄, Hydrosilanes) | α-Hydroxy Amide | Nickel Catalysis rsc.org |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary α-Hydroxy Amide | Anhydrous, aprotic solvent |

| Allyltributyltin | Homoallylic Alcohol | Lewis Acid or Thermal core.ac.uk |

In the case of Propanamide, 2-oxo-N-2-propenyl-, reaction with a reducing agent like sodium borohydride (B1222165) would be expected to reduce the ketone to a secondary alcohol, yielding N-allyl-2-hydroxypropanamide. Similarly, reaction with an organometallic reagent such as methylmagnesium bromide would lead to the formation of the corresponding tertiary alcohol. Studies on similar α-ketoamides have shown that diastereoselective additions can be achieved, for example, using allyltributyltin, which adds to the ketone to form a homoallylic alcohol. core.ac.uk

Enolate Chemistry and α-Functionalization

The α-carbon, situated between the ketone and the amide, possesses acidic protons that can be removed by a suitable base to form an enolate. The stability and reactivity of this enolate are influenced by both the ketone and the amide groups. The formation of enolates from ketones, amides, and other carbonyl compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and regioselective enolate formation. bham.ac.ukkhanacademy.org

Once formed, the enolate of Propanamide, 2-oxo-N-2-propenyl- can act as a nucleophile, reacting with various electrophiles to achieve α-functionalization. wikipedia.org

Table 2: Potential α-Functionalization Reactions via Enolate Intermediate

| Electrophile | Product of α-Functionalization | Reaction Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I, Benzyl Bromide) | α-Alkylated α-Ketoamide | Alkylation organicchemistrydata.org |

| Aldehyde/Ketone (e.g., Benzaldehyde) | α-(β-Hydroxyalkyl) α-Ketoamide | Aldol Addition |

| Halogen Source (e.g., Br₂) | α-Halo-α-Ketoamide | Halogenation masterorganicchemistry.com |

For example, treating Propanamide, 2-oxo-N-2-propenyl- with LDA followed by an alkyl halide like methyl iodide would be expected to yield N-allyl-2-methyl-2-oxopropanamide. This alkylation must compete with potential reactions at the amide nitrogen or the terminal allyl group, but the high nucleophilicity of the α-carbon in the enolate often directs the reaction to this site under controlled conditions. organicchemistrydata.org

Reactions Involving the Amide Linkage

The amide bond in Propanamide, 2-oxo-N-2-propenyl- is generally stable but can undergo reaction under specific, often harsh, conditions.

Amide Hydrolysis and Formation Pathways

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat.

Acidic Hydrolysis : Heating with aqueous acid (e.g., H₂SO₄, HCl) would protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. The expected products would be pyruvic acid (2-oxopropanoic acid) and allylamine (B125299) (as its ammonium (B1175870) salt).

Basic Hydrolysis : Heating with aqueous base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the amide carbonyl. This would yield the salt of pyruvic acid (sodium pyruvate) and free allylamine.

The formation of α-ketoamides often involves the reaction of acyl chlorides with α-isocyanoacetamides followed by hydrolysis, or through the coupling of N,N-dialkylformamides with phenylacetic acids. nih.govnih.gov

N-Substitution and Acylation Reactions

While the amide N-H proton is not highly acidic, it can be deprotonated by very strong bases, allowing for N-alkylation. However, this is often challenging and can be less favorable than α-carbon enolization. Acylation at the nitrogen is generally not feasible for an already-formed amide.

Reactivity of the N-2-propenyl (Allyl) Moiety

The N-allyl group provides a third site for reactivity, primarily through reactions involving the carbon-carbon double bond. These transformations can introduce further complexity and functionality into the molecule. Common reactions of allyl groups include electrophilic additions, radical additions, and transition-metal-catalyzed processes.

For polymers containing pendant allyl groups, a variety of transformations have been demonstrated, which can be analogously considered for Propanamide, 2-oxo-N-2-propenyl-. nih.gov

Table 3: Representative Reactions of the Allyl Group

| Reagent(s) | Product Type | Reaction Name/Type |

|---|---|---|

| Br₂ | Dibromo Adduct | Electrophilic Halogenation nih.gov |

| m-CPBA or Oxone® | Epoxide | Epoxidation nih.gov |

| Thiol (R-SH) + Initiator | Thioether Adduct | Thiol-Ene "Click" Reaction nih.gov |

| H₂, Pd/C | N-propyl derivative | Catalytic Hydrogenation |

| O₃; then Me₂S | Aldehyde | Ozonolysis |

For instance, the reaction of Propanamide, 2-oxo-N-2-propenyl- with bromine (Br₂) would result in the addition across the double bond to form N-(2,3-dibromopropyl)-2-oxopropanamide. Epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield N-(oxiran-2-ylmethyl)-2-oxopropanamide, a reactive epoxide intermediate. nih.gov Furthermore, the versatile thiol-ene "click" reaction could be used to attach a wide variety of functional groups via a thioether linkage.

Electrophilic Additions to the Alkene

The carbon-carbon double bond in the N-2-propenyl (allyl) group is susceptible to electrophilic attack. In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.org This process typically proceeds through a two-step mechanism. libretexts.orglibretexts.org

First, the electrophile adds to one of the carbons of the double bond, leading to the formation of a carbocation intermediate on the adjacent carbon. libretexts.org The stability of this carbocation influences the regioselectivity of the reaction. Subsequently, a nucleophile attacks the carbocation, forming a new sigma bond and yielding the final addition product. libretexts.orglibretexts.org The initial protonation of the alkene is generally the slow, rate-determining step of the reaction. libretexts.org

The reaction with hydrogen halides (HX) serves as a classic example. The reaction is initiated by the attack of the alkene's π electrons on the hydrogen of the HX, forming a carbocation and a halide anion. The halide anion then acts as a nucleophile, attacking the carbocation to form the alkyl halide. libretexts.org

Table 1: Potential Electrophilic Addition Reactions

| Reagent (Electrophile) | Intermediate | Final Product |

|---|---|---|

| HBr | Secondary Carbocation | Propanamide, N-(2-bromopropyl)-2-oxo- |

| H₂O / H⁺ | Secondary Carbocation | Propanamide, N-(2-hydroxypropyl)-2-oxo- |

Cycloaddition Reactions

The alkene functionality of Propanamide, 2-oxo-N-2-propenyl- allows it to participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecular frameworks. nih.gov These reactions involve the formation of two new sigma bonds to create a ring.

One of the most common types is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile and reacts with a conjugated diene. The electron-withdrawing nature of the adjacent amide group can influence the reactivity of the alkene in this context. Another significant class is the [3+2] cycloaddition, which involves a three-atom component and the two-atom alkene π-system to form a five-membered ring. nih.gov These reactions can be highly chemo-, regio-, and diastereoselective. nih.gov The mechanism can be concerted, where bonds are formed simultaneously, or stepwise, proceeding through a zwitterionic intermediate. nih.gov

Research on related systems has shown that Lewis acid catalysis can promote intramolecular [3+2] cycloadditions of compounds containing both an allylsilane and an acrylate (B77674) moiety. researchgate.net Furthermore, thermal Diels-Alder reactions involving N-substituted maleimides have been studied extensively, highlighting the potential for high diastereoselectivity. nih.gov

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Type |

|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

| [3+2] Dipolar Cycloaddition | Nitrone | Substituted Isoxazolidine |

| [3+2] Oxyallyl Cation Cycloaddition | Oxyallyl Cation | Substituted Cyclopentane |

Radical Chemistry and Polymerization Potential

The allyl group in Propanamide, 2-oxo-N-2-propenyl- makes it a candidate for reactions involving radical intermediates. Radical polymerization is a major industrial method for producing a wide range of polymers from vinylic monomers. beilstein-journals.org This process is typically initiated by a radical species that adds to the double bond of a monomer, generating a new radical that can then propagate by adding to subsequent monomer units in a chain reaction.

Studies on similar diallyl monomers, such as 2,2′-Azobis[N-(2-propenyl)-2-methylpropionamide] (APMPA), demonstrate the potential for free-radical crosslinking copolymerization. researchgate.net In such reactions, the presence of two reactive double bonds per monomer unit leads to the formation of a crosslinked polymer network. researchgate.net The polymerization of Propanamide, 2-oxo-N-2-propenyl- would likely proceed through a similar mechanism, potentially yielding crosslinked polymers or copolymers if reacted with other vinyl monomers. These processes are crucial for modifying the architecture of polymers and are foundational in materials science. researchgate.net

Table 3: Stages of Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then add to a monomer unit to create a monomer radical. |

| Propagation | The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats many times. |

| Termination | The growth of a polymer chain is stopped. This can occur through combination (two chain radicals join) or disproportionation (hydrogen transfer between two chain radicals). |

Stereochemical Aspects of Propanamide, 2-oxo-N-2-propenyl- Reactivity

The three-dimensional arrangement of atoms in Propanamide, 2-oxo-N-2-propenyl- and its transition states plays a critical role in determining the stereochemical outcome of its reactions.

Diastereoselective and Enantioselective Transformations

Reactions involving the alkene can create new stereocenters. Controlling the stereochemistry of these transformations to produce a specific diastereomer or enantiomer is a key goal in modern organic synthesis. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries.

For instance, catalytic enantioselective additions to imines have been developed that deliver products with high diastereoselectivity and enantiomeric excess. nih.gov Research on Diels-Alder reactions has also shown that chiral auxiliaries attached to the dienophile can induce high levels of diastereoselectivity. nih.gov In the context of Propanamide, 2-oxo-N-2-propenyl-, a chiral Lewis acid could coordinate to the carbonyl oxygen, creating a chiral environment that directs the approach of a reactant to one face of the alkene, leading to an enantioselective transformation.

Conformational Analysis and its Influence on Reactivity

The reactivity of Propanamide, 2-oxo-N-2-propenyl- is influenced by its conformational preferences. The molecule has several rotatable single bonds: the C-C bond between the carbonyls, the amide C-N bond, and the bonds of the allyl group.

Rotation around the amide C-N bond is known to be restricted due to partial double bond character, leading to the possibility of s-cis and s-trans isomers. The relative orientation of the α-keto and amide groups, as well as the orientation of the allyl group, will determine the steric environment around the C=C double bond. The most stable conformation will likely position bulky groups to minimize steric hindrance, which in turn exposes a particular face of the alkene to attack. This conformational bias can be exploited to achieve facial selectivity in addition and cycloaddition reactions. Computational studies on similar systems have been used to rationalize the stereoselectivity observed in their reactions, supporting hypotheses about the influence of ground-state conformations. nih.gov

Proposed Reaction Mechanisms for Key Transformations of Propanamide, 2-oxo-N-2-propenyl-

The key transformations of Propanamide, 2-oxo-N-2-propenyl- are governed by well-established mechanistic principles.

Electrophilic Addition: The generally accepted mechanism for electrophilic addition of HBr to an alkene like that in Propanamide, 2-oxo-N-2-propenyl- involves a two-step pathway. libretexts.org

Protonation: The π-electrons of the alkene attack the hydrogen atom of HBr, forming a C-H bond and a tertiary carbocation intermediate. This is the rate-determining step.

Nucleophilic Attack: The bromide anion (Br⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final C-Br bond.

[3+2] Cycloaddition: The mechanism for a [3+2] cycloaddition can be stepwise. nih.gov For example, in a reaction with an oxyallyl cation, the process would begin with an electrophilic bond formation between the cation and the alkene to generate a zwitterionic intermediate. This intermediate would then undergo ring-closure to form the five-membered ring. nih.gov

Radical Polymerization: The free-radical polymerization of the allyl group would follow a classic chain reaction mechanism. researchgate.net

Initiation: A radical initiator generates a radical (R•).

Propagation: The radical adds to the alkene: R• + CH₂=CH-CH₂-NHCOCOCH₃ → R-CH₂-C•H-CH₂-NHCOCOCH₃. The resulting radical then adds to another monomer unit.

Crosslinking: If the polymerization continues, the pendant alkene groups on the polymer backbone can react, leading to a crosslinked network. researchgate.net

Lack of Available Research Data for Propanamide, 2-oxo-N-2-propenyl-

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of publicly available research data concerning the chemical reactivity and mechanistic investigations of Propanamide, 2-oxo-N-2-propenyl-. Despite utilizing its chemical name and CAS number (86918-23-2) in targeted searches, no specific studies detailing its kinetic and thermodynamic properties, intermediate characterization, or reaction pathway elucidation could be identified.

The inquiry into the "" with a focus on:

Spectroscopic and Diffraction Based Characterization Methodologies for Propanamide, 2 Oxo N 2 Propenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) Techniques for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ) measured in parts per million (ppm). docbrown.info The integration of the signal corresponds to the number of protons, and spin-spin coupling between neighboring protons can provide information about the connectivity of the atoms. docbrown.info

For Propanamide, 2-oxo-N-2-propenyl-, the expected ¹H-NMR spectrum would show distinct signals for the protons of the propenyl group and the propanamide backbone. The vinyl protons of the N-2-propenyl group would likely appear in the downfield region (typically 5-6 ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the nitrogen would also be shifted downfield. The protons of the methyl group in the propanamide moiety would appear further upfield.

Table 1: Predicted ¹H-NMR Chemical Shifts for Propanamide, 2-oxo-N-2-propenyl-

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| N-H | 5.0 - 8.0 | Broad singlet |

| =CH (vinyl) | 5.5 - 6.5 | Multiplet |

| =CH₂ (vinyl) | 5.0 - 5.5 | Multiplet |

| N-CH₂ | 3.5 - 4.5 | Multiplet |

| CO-CH₂ | 2.0 - 2.5 | Quartet |

| CH₃ | 1.0 - 1.5 | Triplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) Approaches

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in a molecule gives a distinct signal. docbrown.info The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. docbrown.info

In the ¹³C-NMR spectrum of Propanamide, 2-oxo-N-2-propenyl-, the carbonyl carbons (C=O) of the amide and ketone groups would be the most downfield signals, typically appearing in the range of 160-200 ppm. youtube.com The sp² hybridized carbons of the alkene would resonate in the 100-150 ppm region, while the sp³ hybridized carbons would appear in the upfield region (0-60 ppm). youtube.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for Propanamide, 2-oxo-N-2-propenyl-

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (amide) | 170 - 180 |

| C=O (keto) | 190 - 200 |

| =CH (vinyl) | 130 - 140 |

| =CH₂ (vinyl) | 115 - 125 |

| N-CH₂ | 40 - 50 |

| CO-CH₂ | 30 - 40 |

| CH₃ | 10 - 20 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques provide more detailed structural information. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons. ipb.ptresearchgate.net For Propanamide, 2-oxo-N-2-propenyl-, a COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the propenyl and propanamide fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, aiding in the definitive assignment of both ¹H and ¹³C spectra.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. nih.gov It can provide information about polymorphism, which is the ability of a compound to exist in different crystal forms. For Propanamide, 2-oxo-N-2-propenyl-, ssNMR could be used to characterize its solid-state structure and identify any intermolecular interactions, such as hydrogen bonding. nih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. nih.govyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Specific functional groups absorb at characteristic frequencies, making FT-IR a powerful tool for their identification. libretexts.org

For Propanamide, 2-oxo-N-2-propenyl-, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

N-H stretch: A medium to strong band around 3300 cm⁻¹, characteristic of a secondary amide.

C=O stretch (amide I band): A strong, sharp band around 1650 cm⁻¹.

C=O stretch (ketone): A strong, sharp band around 1715 cm⁻¹.

C=C stretch: A medium band around 1640 cm⁻¹.

N-H bend (amide II band): A medium band around 1550 cm⁻¹.

C-H stretches: Bands for both sp² and sp³ hybridized C-H bonds would appear in the 2850-3100 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for Propanamide, 2-oxo-N-2-propenyl-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amide | N-H stretch | 3250 - 3350 |

| C=O stretch (Amide I) | 1630 - 1680 | |

| N-H bend (Amide II) | 1510 - 1570 | |

| Ketone | C=O stretch | 1705 - 1725 |

| Alkene | =C-H stretch | 3010 - 3095 |

| C=C stretch | 1620 - 1680 | |

| Alkane | C-H stretch | 2850 - 2960 |

Raman Spectroscopy (FT-Raman) in Structural Vibrational Studies

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. researchgate.net The scattered light can have a different frequency from the incident light, and this difference corresponds to the vibrational frequencies of the molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy is based on the change in polarizability. Therefore, non-polar bonds with symmetrical vibrations often show strong Raman signals, while they may be weak or absent in the FT-IR spectrum.

For Propanamide, 2-oxo-N-2-propenyl-, the C=C stretching vibration of the alkene group would be expected to show a strong signal in the Raman spectrum. The C=O stretching vibrations of the amide and ketone groups would also be observable. Low-frequency Raman spectroscopy can provide information about the longitudinal acoustic modes (LAM) of the molecule, which can be related to its conformation and packing in the solid state. ornl.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For Propanamide, 2-oxo-N-2-propenyl-, with the molecular formula C₆H₉NO₂, the theoretical exact mass can be calculated with high precision. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Monoisotopic Mass for [M+H]⁺ of Propanamide, 2-oxo-N-2-propenyl-

| Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₀NO₂⁺ | 128.0699 |

| [M+Na]⁺ | C₆H₉NNaO₂⁺ | 150.0522 |

Data calculated based on the molecular formula C₆H₉NO₂. guidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds from a mixture and identifying them based on their retention time and mass spectrum.

In a typical GC-MS analysis of Propanamide, 2-oxo-N-2-propenyl-, the compound would first be separated from any impurities on a GC column. The retention time would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, temperature program). Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity. For instance, analysis of related compounds like γ-glutamyl peptides shows conversion to pyroglutamate (B8496135) derivatives under certain derivatization conditions for GC-MS analysis. nih.gov

Table 2: Predicted Major Fragments in the EI-MS of Propanamide, 2-oxo-N-2-propenyl-

| m/z | Proposed Fragment |

|---|---|

| 127 | [C₆H₉NO₂]⁺ (Molecular Ion) |

| 86 | [M - C₃H₃]⁺ (Loss of allyl radical) |

| 70 | [M - C₂H₃O]⁺ (Loss of acetyl radical) |

| 55 | [C₃H₅N]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Fragmentation data is predictive and based on common fragmentation pathways for amides and ketones.

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.comscience-softcon.de It separates compounds in a liquid phase before they are introduced into the mass spectrometer. This technique is particularly useful for analyzing Propanamide, 2-oxo-N-2-propenyl- in complex biological or reaction mixtures without the need for derivatization.

Using a reversed-phase LC column, the retention time of the compound would depend on its polarity. Following elution, the compound would be ionized using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, minimizing fragmentation and providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected parent ion, yielding structural information similar to GC-MS. For example, studies on peptides containing 2-oxohistidine, a related α-ketoamide structure, have successfully used LC-MS to characterize the molecules, noting increased retention times in reverse-phase chromatography. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum reveals information about the electronic structure of the molecule, particularly the presence of chromophores.

Propanamide, 2-oxo-N-2-propenyl- possesses two primary chromophores: the α-ketoamide group and the carbon-carbon double bond of the N-allyl group.

The C=C double bond in the allyl group is expected to have a π → π* transition at approximately 190 nm.

The carbonyl group (C=O) of the ketone will exhibit a weak n → π* transition at around 270-290 nm and a strong π → π* transition at a shorter wavelength, likely below 200 nm.

The amide group also contributes to the electronic spectrum with its own n → π* and π → π* transitions.

The conjugation between the carbonyl group and the amide nitrogen may influence the position and intensity of these absorptions. The UV-Vis spectrum would be a composite of these transitions. For comparison, the UV spectrum of propanamide in aqueous solution shows differences from its crystalline form, indicating the influence of the molecular environment on electronic transitions. nist.gov

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Propanamide, 2-oxo-N-2-propenyl- in a Non-polar Solvent

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| C=O (Ketone) | n → π* | ~270-290 |

| C=C (Alkene) | π → π* | ~190 |

| Amide | n → π* | ~210-220 |

Data is predictive and based on typical values for the constituent functional groups.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.

If Propanamide, 2-oxo-N-2-propenyl- can be grown as a single crystal of sufficient quality, Single Crystal X-ray Diffraction can provide an unambiguous determination of its solid-state structure. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

The process involves mounting a single crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While no published crystal structure for Propanamide, 2-oxo-N-2-propenyl- is available, analysis of other propenamide derivatives reveals detailed structural information, including space group and unit cell dimensions. nist.gov The structural determination of related amides confirms molecular geometry and intermolecular hydrogen bonding patterns, which would be expected to be key features in the crystal structure of the title compound as well. nist.gov

Table 4: Illustrative Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10.1, b = 5.2, c = 12.5; β = 95° |

| Z | Number of molecules per unit cell. | 2, 4, 8, etc. |

| Calculated Density (Dc) | Density derived from the crystal structure. | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure |

This table is illustrative of the data that would be obtained from a successful single crystal X-ray diffraction experiment.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase, and crystallite size of a sample. The technique relies on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of the material, governed by Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) and with varying intensities.

As of the latest available data, specific powder X-ray diffraction patterns, including detailed 2θ values, d-spacing, and relative intensities for Propanamide, 2-oxo-N-2-propenyl-, have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, a data table detailing these experimental parameters cannot be provided at this time.

The absence of published PXRD data indicates that the solid-state and crystal structure of Propanamide, 2-oxo-N-2-propenyl- has likely not been fully characterized or the findings have not been disseminated in the public domain. Further research, including the synthesis of a pure, crystalline sample of the compound followed by PXRD analysis, would be required to generate the diffraction data necessary for a comprehensive structural elucidation. Such an analysis would be invaluable for understanding the compound's solid-state properties, including polymorphism, which can significantly influence its physical and chemical characteristics.

Computational and Theoretical Investigations of Propanamide, 2 Oxo N 2 Propenyl

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of Propanamide, 2-oxo-N-2-propenyl-. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Geometry Optimization and Energy Minimization

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For Propanamide, 2-oxo-N-2-propenyl-, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). The optimized geometry provides a realistic model of the molecule's structure and serves as the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For Propanamide, 2-oxo-N-2-propenyl-, the HOMO-LUMO gap provides insights into its charge transfer interactions and its susceptibility to electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap | - |

| (Note: Specific energy values are dependent on the computational method and basis set used and are not provided here.) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. For Propanamide, 2-oxo-N-2-propenyl-, the MEP map would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and would highlight the reactive centers of the molecule. The electronegative oxygen and nitrogen atoms are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled and vacant orbitals, which can be interpreted as charge transfer or delocalization effects. For Propanamide, 2-oxo-N-2-propenyl-, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. This analysis helps to rationalize the molecule's geometry and reactivity based on its electronic structure.

Conformational Analysis and Potential Energy Surface (PES) Studies

The flexibility of Propanamide, 2-oxo-N-2-propenyl- allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers that separate them.

Rotational Barriers and Preferred Conformations

The presence of single bonds in Propanamide, 2-oxo-N-2-propenyl- allows for rotation around these bonds, leading to different conformers. The potential energy surface (PES) is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By scanning the PES, researchers can identify the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The energy difference between a stable conformer and a transition state is the rotational barrier. For Propanamide, 2-oxo-N-2-propenyl-, conformational analysis would focus on the rotation around the C-N and C-C single bonds to determine the preferred spatial orientation of the amide and propenyl groups. This information is crucial for understanding how the molecule might interact with other molecules or pack in a solid state.

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| (Specify atoms defining the dihedral angle) | - |

| (Specify atoms defining the dihedral angle) | - |

| (Note: Specific rotational barriers are dependent on the computational method and basis set used and are not provided here.) |

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of Propanamide, 2-oxo-N-2-propenyl- in condensed phases. The molecule possesses distinct hydrogen bond donor and acceptor sites. The amide group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and amide groups, along with the nitrogen atom, can serve as hydrogen bond acceptors.

Computational models, particularly those based on Density Functional Theory (DFT), can quantify the strength and geometry of these interactions. For instance, calculations can predict the formation of dimers or larger aggregates and determine the primary interaction motifs. The presence of the π-system in the N-2-propenyl group also allows for potential π-π stacking or C-H···π interactions, which can influence the crystal packing and solubility of the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of Propanamide, 2-oxo-N-2-propenyl- over time. nist.govnist.gov By simulating the movement of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and the stability of intermolecular interactions. nist.govnist.gov

A key aspect of the molecular dynamics of this compound is the rotational freedom around the various single bonds. The N-allyl group, in particular, can adopt different orientations relative to the propanamide backbone. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformers. Furthermore, simulations in explicit solvent (e.g., water) can reveal how solvent molecules arrange around the solute and influence its conformational preferences. Such simulations are instrumental in understanding how the molecule behaves in a biological or chemical environment.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Computational methods, primarily DFT, are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.commdpi.com These predictions are invaluable for the structural elucidation and characterization of molecules like Propanamide, 2-oxo-N-2-propenyl-. The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational or environmental effects not accounted for in the calculation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propanamide, 2-oxo-N-2-propenyl- (Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are presented for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-C=O | 2.2 | 25.0 |

| C=O (keto) | - | 198.0 |

| C=O (amide) | - | 165.0 |

| N-H | 7.5 | - |

| N-CH₂ | 4.0 | 42.0 |

| -CH= | 5.8 | 134.0 |

| =CH₂ | 5.2 | 116.0 |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, also based on DFT, are essential for interpreting infrared (IR) and Raman spectra. nih.govscirp.orgmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

The predicted vibrational spectrum can be compared with experimental spectra to aid in the assignment of observed absorption bands to specific functional groups. For Propanamide, 2-oxo-N-2-propenyl-, characteristic vibrational frequencies would be expected for the C=O stretching of the ketone and amide groups, the N-H stretching and bending of the amide, and the C=C stretching of the allyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Propanamide, 2-oxo-N-2-propenyl- (Note: These are hypothetical values based on typical vibrational frequencies for similar functional groups and are presented for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3350 |

| C=O (keto) | Stretching | 1720 |

| C=O (amide) | Stretching (Amide I) | 1680 |

| C=C | Stretching | 1645 |

| N-H | Bending (Amide II) | 1550 |

Reactivity Descriptors and Chemical Reactivity Indices

DFT calculations can provide valuable insights into the chemical reactivity of Propanamide, 2-oxo-N-2-propenyl- through the analysis of various reactivity descriptors. mdpi.comresearchgate.net These indices help in identifying the most reactive sites within the molecule and predicting its behavior in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Other important indices are electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can be calculated from the HOMO and LUMO energies. These parameters help in understanding the molecule's ability to accept or donate electrons in a reaction.

Table 3: Hypothetical Reactivity Descriptors for Propanamide, 2-oxo-N-2-propenyl- (Note: These are illustrative values.)

| Descriptor | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 3.15 eV |

| Electrophilicity Index (ω) | 3.01 eV |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties is important for identifying molecules with potential applications in optoelectronics and photonics. Computational methods can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule.

For Propanamide, 2-oxo-N-2-propenyl-, the presence of electron-donating (amide) and electron-withdrawing (carbonyl) groups, along with a π-conjugated system (allyl group), suggests that it may exhibit NLO properties. Theoretical calculations would involve computing the dipole moment and polarizability of the molecule in the presence of an external electric field. A significant calculated value for the first-order hyperpolarizability would indicate that the material could be a good candidate for NLO applications.

Synthetic Modifications and Derivative Synthesis of Propanamide, 2 Oxo N 2 Propenyl

Derivatization at the Amide Nitrogen

The secondary amide in Propanamide, 2-oxo-N-2-propenyl- offers a reactive site for the introduction of various substituents.

Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the amide can be deprotonated by a strong base to form an amidate anion, which can then act as a nucleophile. stackexchange.com This allows for the introduction of alkyl or acyl groups.

Alkylation: The N-alkylation of amides can be achieved by treating the amide with an alkyl halide in the presence of a strong base like sodium hydride (NaH). stackexchange.comrsc.org The base deprotonates the amide nitrogen, and the resulting nucleophilic nitrogen attacks the alkyl halide in an SN2 reaction. wikipedia.org For Propanamide, 2-oxo-N-2-propenyl-, this would lead to the formation of N-alkyl-N-allyl-2-oxopropanamides. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can influence the reaction's efficiency. stackexchange.com

Acylation: Similarly, N-acylation can be accomplished by reacting the amide with an acyl chloride or anhydride. ncert.nic.inchemguide.co.uk This reaction, often carried out in the presence of a non-nucleophilic base like pyridine, introduces an acyl group to the nitrogen, yielding an N-acyl-N-allyl-2-oxopropanamide. The reaction proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.uk

A summary of representative N-alkylation and N-acylation reactions is presented in Table 1.

| Reagent | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | N-Alkyl-N-allyl-2-oxopropanamide | Strong base (e.g., NaH), aprotic solvent (e.g., THF, DMF) |

| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | N-Acyl-N-allyl-2-oxopropanamide | Base (e.g., Pyridine), aprotic solvent |

Table 1: Representative N-Alkylation and N-Acylation Reactions This interactive table summarizes common reagents and conditions for the derivatization of the amide nitrogen.

Formation of Substituted N-Propenyl Propanamides

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds and could be applied to synthesize N-aryl derivatives of Propanamide, 2-oxo-N-2-propenyl-. organic-chemistry.orgnih.govyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. organic-chemistry.org In this context, the deprotonated N-allyl-2-oxopropanamide would act as the amine component.

Modifications of the 2-oxo (Ketone) Group

The ketone functionality is a hub for a variety of chemical transformations, including reduction to alcohols and addition of organometallic reagents.

Reduction to Alcohols

The ketone group can be readily reduced to a secondary alcohol, yielding N-allyl-2-hydroxypropanamide.

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that is commonly used to reduce ketones to alcohols. masterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com For Propanamide, 2-oxo-N-2-propenyl-, this would result in the formation of N-allyl-2-hydroxypropanamide. NaBH₄ is generally not strong enough to reduce the amide functionality. masterorganicchemistry.com

Diastereoselective Reduction: When a chiral reducing agent is employed, the reduction of the prochiral ketone can proceed with diastereoselectivity, leading to the formation of a specific stereoisomer of the alcohol. wikipedia.orgnih.govosi.lv Chiral auxiliaries or catalysts can be used to influence the stereochemical outcome of the reduction. wikipedia.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the electrophilic carbon of the ketone group. masterorganicchemistry.comyoutube.comlibretexts.org

Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the ketone would lead to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a route to introduce a new carbon-carbon bond at the carbonyl carbon. masterorganicchemistry.com However, the presence of the acidic amide proton would require the use of excess Grignard reagent, as the first equivalent would be consumed in an acid-base reaction. masterorganicchemistry.comlibretexts.org

Organolithium Reagents: Organolithium reagents (R-Li) are even more reactive nucleophiles and strong bases than Grignard reagents. libretexts.orgwikipedia.org They would also add to the ketone to form a tertiary alcohol. wikipedia.org Similar to Grignard reagents, the acidic amide proton would be deprotonated first. libretexts.org

A summary of reactions at the ketone group is provided in Table 2.

| Reagent | Product Type | General Reaction Conditions |

| Sodium Borohydride (NaBH₄) | N-allyl-2-hydroxypropanamide | Protic solvent (e.g., Methanol, Ethanol) |

| Grignard Reagent (R-MgX) | N-allyl-2-hydroxy-2-alkylpropanamide | Ethereal solvent (e.g., THF, Diethyl ether), followed by acidic workup |

| Organolithium Reagent (R-Li) | N-allyl-2-hydroxy-2-alkylpropanamide | Ethereal solvent (e.g., THF, Diethyl ether), followed by acidic workup |

Table 2: Representative Reactions at the 2-oxo Group This interactive table outlines common reagents and the expected products from the modification of the ketone functionality.

Transformations at the Propenyl Alkene

The propenyl group's double bond is susceptible to a variety of addition and oxidation reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkene into an alcohol with anti-Markovnikov regioselectivity. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield N-(3-hydroxypropyl)-2-oxopropanamide. masterorganicchemistry.com

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two adjacent hydroxyl groups). The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, would produce a chiral diol with high enantioselectivity. masterorganicchemistry.comnih.govharvard.eduacs.orgnih.gov The choice of ligand (AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed. masterorganicchemistry.com

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. nih.govwikipedia.org The epoxide is a versatile intermediate that can undergo various ring-opening reactions. The stereochemistry of the epoxidation can sometimes be influenced by directing groups within the molecule. wikipedia.org

A summary of transformations at the propenyl alkene is presented in Table 3.

| Reaction | Reagents | Product Type |

| Hydroboration-Oxidation | 1. Borane (e.g., BH₃·THF) 2. H₂O₂, NaOH | N-(3-hydroxypropyl)-2-oxopropanamide |

| Asymmetric Dihydroxylation | OsO₄ (catalytic), NMO, Chiral Ligand (AD-mix) | N-(2,3-dihydroxypropyl)-2-oxopropanamide |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | N-(oxiran-2-ylmethyl)-2-oxopropanamide |

Table 3: Representative Transformations of the Propenyl Alkene This interactive table details common reactions and the resulting products from modifications of the alkene functionality.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, involving the addition of an H-X moiety across the double bond of the allyl group, offer a direct route to functionalized derivatives of Propanamide, 2-oxo-N-2-propenyl-.

Hydroamination: The addition of an N-H bond across the alkene, can be achieved through transition-metal catalysis. Gold(I) complexes, for instance, have been shown to catalyze the intermolecular hydroamination of allenes with N-unsubstituted carbamates, yielding allylic amines. nih.gov While not specifically demonstrated on Propanamide, 2-oxo-N-2-propenyl-, this methodology could potentially be adapted. The electron-withdrawing character of the 2-oxopropanoyl group in Propanamide, 2-oxo-N-2-propenyl- would likely decrease the nucleophilicity of the amide nitrogen, making intramolecular hydroamination challenging. However, intermolecular approaches with other amines are feasible.

Isomerization to Enamides: A related and often competing reaction is the isomerization of N-allyl amides to the corresponding enamides. Ruthenium catalysts, such as CpRu(CH₃CN)₃PF₆, have proven effective in the atom-economical isomerization of a wide range of N-allyl amides to Z-enamides with high geometric selectivity. nih.govnih.govresearchgate.net This transformation is significant as enamides are valuable synthetic intermediates. The electronic nature of the acyl group can influence the ease and outcome of this isomerization.

| Substrate Type | Catalyst | Product | Selectivity (Z:E) | Reference |

| N-allyl amide | CpRu(CH₃CN)₃PF₆ | Z-enamide | >20:1 | nih.gov |

| N-allyl formamide | CpRu(CH₃CN)₃PF₆ | Z-enamide | ~19:1 | nih.gov |

Table 1: Catalytic Isomerization of N-Allyl Amides

Oxidative Cleavage and Epoxidation

The allyl double bond of Propanamide, 2-oxo-N-2-propenyl- is susceptible to various oxidative transformations, including cleavage and epoxidation, leading to a diverse array of functionalized products.

Oxidative Cleavage: The carbon-carbon double bond can be cleaved to yield carbonyl compounds. Ozonolysis is a classic method for this transformation, where treatment with ozone followed by a workup (reductive or oxidative) yields aldehydes, ketones, or carboxylic acids. mdpi.com For Propanamide, 2-oxo-N-2-propenyl-, oxidative cleavage would be expected to yield an aldehyde derivative, which could be further oxidized to a carboxylic acid depending on the workup conditions. Another approach involves using an oxoammonium salt, which can oxidatively cleave allyl ethers to their corresponding aldehydes. libretexts.orgnih.gov A one-pot method for the removal of O- and N-allyl protecting groups under oxidative conditions at near-neutral pH has also been described, involving hydroxylation and subsequent periodate (B1199274) scission. rsc.org

Epoxidation: The formation of an epoxide ring from the allyl group is a key transformation. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. escholarship.org In the case of allylic amines and amides, the stereochemical outcome of the epoxidation can be influenced by hydrogen bonding between the amide N-H and the oxidant, directing the epoxidation to one face of the double bond. acs.org The diastereoselectivity of epoxidation of allylic diols derived from Baylis-Hillman adducts using m-CPBA has been shown to be highly dependent on intramolecular hydrogen bonding, leading to high anti-diastereoselection. organic-chemistry.org For α,β-unsaturated ketones, highly enantioselective epoxidation can be achieved using hybrid amide-based Cinchona alkaloids as phase-transfer catalysts. acs.org The electron-withdrawing nature of the 2-oxopropanoyl group in Propanamide, 2-oxo-N-2-propenyl- would likely decrease the electron density of the double bond, potentially requiring more reactive epoxidizing agents or harsher reaction conditions.

| Oxidant | Substrate Type | Key Feature | Product | Reference |

| m-CPBA | Allylic Amine | Hydrogen Bonding Control | Epoxide | acs.org |

| Oxoammonium Salt | Allyl Ether | Mild Cleavage | Aldehyde | libretexts.orgnih.gov |

| Ozone | Alkene | C=C Cleavage | Carbonyls | mdpi.com |

Table 2: Oxidative Transformations of Allylic Systems

Synthesis of Heterocyclic Systems Incorporating the Propanamide, 2-oxo-N-2-propenyl- Core

The bifunctional nature of Propanamide, 2-oxo-N-2-propenyl- makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Aza-Wacker Cyclization: The intramolecular aza-Wacker reaction is a powerful tool for the synthesis of nitrogen heterocycles. rsc.orgnih.govillinois.edu This palladium-catalyzed oxidative cyclization of an olefin bearing a nitrogen nucleophile can lead to the formation of five- and six-membered rings. For a substrate like Propanamide, 2-oxo-N-2-propenyl-, where the amide nitrogen acts as the nucleophile, aza-Wacker cyclization could potentially yield substituted oxazines. acs.org The efficiency of this reaction can be sensitive to the nature of the nitrogen nucleophile and the substituents on the alkene. nih.gov

Radical Cyclization: Radical cyclizations provide another avenue to heterocyclic systems. For instance, N-alkenyl-2-aziridinylmethyl radicals have been shown to undergo cascade cyclizations to form pyrrolizidines. nih.gov While a different starting material, this highlights the potential of radical-based strategies for constructing complex heterocyclic scaffolds from precursors containing both an amine and an alkene.

Synthesis of Oxazines and Pyridines: General methods for the synthesis of oxazines include the reaction of unfunctionalized dienes with nitroarenes catalyzed by palladium-phenanthroline complexes. nih.gov More specifically, novel naphtho[1,2-e] nih.govacs.orgoxazines have been synthesized from the reaction of N-sulfonyldithioimidocarbonates and Betti base salts. doi.org Pyridine derivatives can be synthesized from N-allyl-ynamides through a lithiation/isomerization/intramolecular carbolithiation sequence. acs.org

| Reaction Type | Precursor | Catalyst/Reagent | Heterocyclic Product | Reference |

| Aza-Wacker Cyclization | N-Allyl Carboxamide | Chiral Iodoarene | Oxazoline/Oxazine | acs.org |

| Radical Cyclization | N-alkenyl-2-aziridinylmethyl bromide | Bu₃SnH, AIBN | Pyrrolizidine | nih.gov |

| Cyclocondensation | N-allyl-ynamide | n-BuLi, t-BuOK | Pyridine | acs.org |